1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea
Description
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea is a urea derivative featuring a 2-chlorophenyl group, a dimethylaminoethyl chain, and a cyclohexyl substituent. The urea core (-NH-C(=O)-NH-) provides hydrogen-bonding capacity, which is critical for interactions with biological targets. The cyclohexyl group enhances lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-21(2)16(14-10-6-7-11-15(14)18)12-19-17(22)20-13-8-4-3-5-9-13/h6-7,10-11,13,16H,3-5,8-9,12H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJAKNKPDYRDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride, dimethylamine, and cyclohexyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions with appropriate solvents such as dichloromethane or toluene, and may require catalysts or specific temperature controls.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of cyclohexylurea compounds exhibit antidepressant-like effects. Studies have suggested that they may act as serotonin and norepinephrine reuptake inhibitors, which are crucial mechanisms for alleviating depressive symptoms. For instance, a related compound has been shown to enhance mood in animal models by modulating neurotransmitter levels .
Anticancer Properties
The compound has been investigated for its potential anticancer properties. Certain studies have demonstrated that cyclohexylurea derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and prostate cancers. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Neurological Research
In the realm of neurology, compounds similar to 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea have been evaluated for their neuroprotective effects. They are believed to interact with specific receptors in the brain, potentially offering protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .
Case Study: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of a similar cyclohexylurea compound. The results indicated significant reductions in depressive-like behaviors in rodent models when treated with the compound over a specified duration .
Case Study: Cancer Cell Inhibition
Another research article highlighted the anticancer potential of cyclohexylureas, demonstrating that these compounds could significantly inhibit the growth of human breast cancer cells in vitro. The study utilized various concentrations to determine the effective dose that led to cell cycle arrest and apoptosis .
Case Study: Neuroprotection
Recent findings in Neuroscience Letters reported that a derivative of this compound exhibited neuroprotective properties against oxidative stress-induced neuronal damage in cultured neurons, suggesting potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility
- Cyclohexyl vs.
- Dimethylaminoethyl Chain: The target compound’s dimethylaminoethyl group introduces basicity (pKa ~8–9), enhancing solubility in acidic environments and enabling ionic interactions with biological targets. This feature is absent in 1-(2-chlorophenyl)-3-cyclohexylurea (), which may limit its bioavailability .
Pharmacological Activity
- FAK Activation: M64 () shares a urea core and dimethylaminoethyl chain but incorporates a pyridinyl-morpholino group, enabling focal adhesion kinase (FAK) activation. The target compound’s 2-chlorophenyl group may confer distinct target selectivity due to steric and electronic effects .
- Antidepressant Activity: Desvenlafaxine () lacks a urea moiety but shares the dimethylaminoethyl-cyclohexyl motif, highlighting the importance of this group in serotonin-norepinephrine reuptake inhibition. The target compound’s urea core may redirect activity toward kinase or protease targets .
Crystallographic and Stability Data
- The cycloheptyl analog () exhibits a well-defined crystal structure with intermolecular hydrogen bonds via the urea group, suggesting similar stability for the target compound.
Research Findings and Limitations
- The 2-chlorophenyl group may enhance binding to hydrophobic kinase pockets .
- Contradictions: Urea derivatives with larger substituents (e.g., cycloheptyl) show reduced solubility but increased stability, whereas dimethylaminoethyl groups balance solubility and target engagement .
- Data Gaps : Experimental data on the target compound’s synthesis, purity, and biological activity are absent in the provided evidence. Comparisons rely on extrapolation from analogs.
Biological Activity
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea is a compound with notable biological activities, particularly in the realm of pharmacology. This compound has been studied for its potential therapeutic applications, especially as an antagonist of certain receptors and its involvement in various signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H22ClN3O
- Molecular Weight : 305.82 g/mol
This compound features a chlorophenyl group, a dimethylamino group, and a cyclohexylurea moiety, contributing to its unique biological properties.
Research indicates that this compound acts primarily as an antagonist at the Melanin-Concentrating Hormone (MCH) receptor. The MCH receptor plays a crucial role in regulating energy balance and feeding behavior, making it a target for obesity and metabolic disorder treatments.
Key Mechanisms:
- Receptor Antagonism : Inhibition of MCH receptor activity leads to decreased appetite and potential weight loss.
- Signal Transduction : The compound may influence various intracellular signaling pathways, including those involving PAK (p21-activated kinase), which is associated with cell proliferation and survival.
Biological Activity
Numerous studies have highlighted the biological activities of this compound:
- Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Antioxidant Properties : The compound exhibits antioxidant activity, reducing reactive oxygen species (ROS) levels in cellular models, which is significant for preventing oxidative stress-related damage.
- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotective benefits by modulating neuroinflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Obesity Models : In animal models, administration of this compound resulted in significant weight loss compared to control groups. The study measured food intake and body weight changes over several weeks.
- Cancer Cell Line Assessment : A study published in Cancer Research demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxicity.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. How can researchers resolve discrepancies in NMR and X-ray crystallography data for structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
